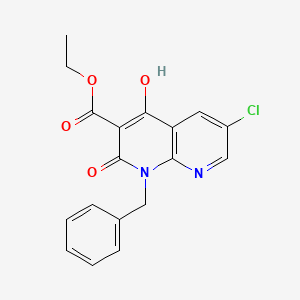

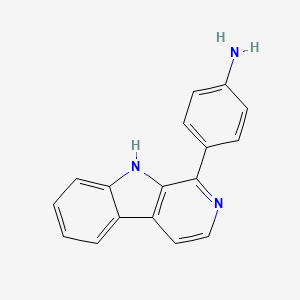

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

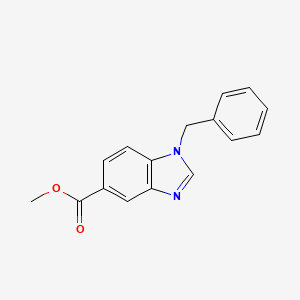

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 179063-99-1. It has a molecular weight of 358.78 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15ClN2O4/c1-2-25-18 (24)14-15 (22)13-8-12 (19)9-20-16 (13)21 (17 (14)23)10-11-6-4-3-5-7-11/h3-9,14H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a melting point range of 152 - 154 degrees Celsius . Its physical form and other properties are not specified in the search results.Scientific Research Applications

Synthesis and Antibacterial Activity

One of the primary applications of Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate analogs is in the development of antibacterial agents. For instance, Egawa et al. (1984) synthesized a series of pyridonecarboxylic acids, including analogs with amino- and/or hydroxy-substituted cyclic amino groups, showing notable antibacterial activity. This study highlighted the importance of the N-1 substituent in enhancing antibacterial efficacy, with certain compounds outperforming existing antibiotics like enoxacin (Egawa et al., 1984). Hirose et al. (1982) also contributed to this area by developing 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, further emphasizing the role of cyclic amines in enhancing antibacterial properties (Hirose et al., 1982).

Microwave-Assisted Synthesis

Leyva-Ramos et al. (2017) demonstrated a microwave-assisted method for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, showcasing a significant reduction in synthesis time and steps. This approach underlines the compound's role as a key intermediate for creating naphthyridone derivatives with a broad spectrum of biological activity (Leyva-Ramos et al., 2017).

Structure-Activity Relationships

Matsumoto et al. (1984) explored the structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, identifying critical substituents at C-1, C-6, and C-7 that influence antibacterial activity. This research highlights the nuanced interplay between molecular structure and biological efficacy, paving the way for the development of new antibacterial agents with optimized properties (Matsumoto et al., 1984).

Safety and Hazards

properties

IUPAC Name |

ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-2-25-18(24)14-15(22)13-8-12(19)9-20-16(13)21(17(14)23)10-11-6-4-3-5-7-11/h3-9,22H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLOKZZQNYIHNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715873 |

Source

|

| Record name | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179063-99-1 |

Source

|

| Record name | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)